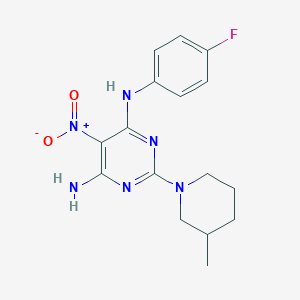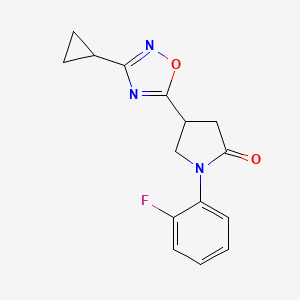![molecular formula C28H27FN6O B11265399 1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone](/img/structure/B11265399.png)
1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a fluorophenyl group, among other features
Preparation Methods
The synthesis of 1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the fluorophenyl group. The final steps involve the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin ring system. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
1-(4-Benzylpiperidino)-3-[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-propanone can be compared with similar compounds such as:
- 2-(4-Benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate
- Other pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin derivatives
Properties
Molecular Formula |
C28H27FN6O |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one |
InChI |
InChI=1S/C28H27FN6O/c29-23-8-6-22(7-9-23)24-19-25-28-31-30-26(34(28)16-17-35(25)32-24)10-11-27(36)33-14-12-21(13-15-33)18-20-4-2-1-3-5-20/h1-9,16-17,19,21H,10-15,18H2 |
InChI Key |
INKVBISWADOENN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B11265317.png)
![4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B11265321.png)
![2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11265332.png)
![N-(4-Chloro-2-fluorophenyl)-2-{[2-(thiomorpholin-4-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11265334.png)

![N-(4-Chlorophenyl)-N-methyl-2-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]thiophene-3-sulfonamide](/img/structure/B11265348.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-propylacetamide](/img/structure/B11265349.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265361.png)

![3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B11265376.png)
![N-(2-methoxy-5-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11265380.png)
![5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265392.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265393.png)

